3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with primary amides in the presence of a palladium catalyst . The reaction is carried out in t-butanol, and the cyclization process is facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Uniqueness
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity .
Properties
Molecular Formula |
C10H8F3N3 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
3-cyclopropyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-15-7-2-1-5-14-8(7)16(9)6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
PDXIWNAPUIRUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N=C2C(F)(F)F |
Origin of Product |
United States |
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